2-(5-甲基-1H-1,2,3-三唑-1-基)乙酸

描述

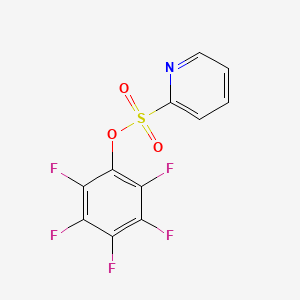

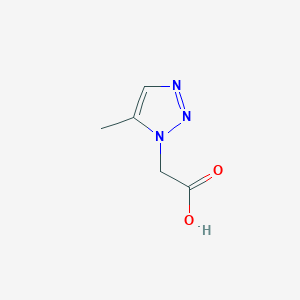

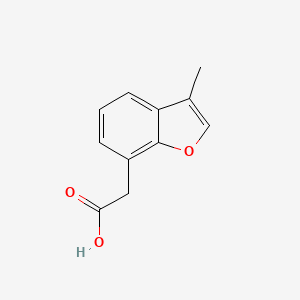

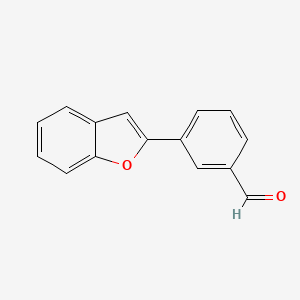

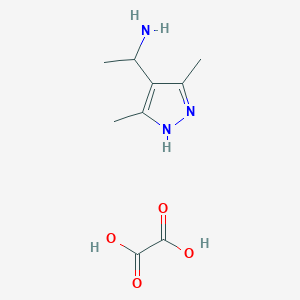

2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid is a derivative of 1H-1,2,3-triazol-1-yl acetic acid . The 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity. It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Synthesis Analysis

A convenient synthetic approach to 1H-1,2,3-triazol-1-yl acetic acid derivatives involves the reaction of azidoacetamides with β-ketoesters and acetylacetone . Based on this strategy, 1,5-disubstituted 1,2,3-triazoles were prepared from available reagents under metal-free conditions . A one-pot protocol for the synthesis of (5-methyl-1H-1,2,3-triazol-1-yl)acetamides derived from N-substituted chloroacetamides has been developed .Molecular Structure Analysis

The molecular structure of 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid was confirmed by 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm: 2.26 s (3H, CH3), 5.10 s (2H, CH2), 7.37 s (1H triazol) .Chemical Reactions Analysis

1H-1,2,3-Triazol-1-yl acetic acids were most commonly prepared by the 1,3-dipolar cycloaddition reactions of azides to terminal acetylenes . The use of Dimroth cyclocondensation of azidoacetic acid derivatives with dicarbonyl compounds for preparing compounds of this type has been studied .Physical And Chemical Properties Analysis

The physical properties of 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid include a yield of 0.13 g (91%), melting point of 177–178°С . The chemical properties were confirmed by 1H NMR spectrum (400 MHz, DMSO-d6), δ, ppm: 2.26 s (3H, CH3), 5.10 s (2H, CH2), 7.37 s (1H triazol) .科学研究应用

合成和化学性质

2-(5-甲基-1H-1,2,3-三唑-1-基)乙酸及其衍生物被合成用于各种研究目的。报道了一种用于合成2-(3-甲基-1H-1,2,4-三唑-1-基)乙酸的无金属新工艺,该工艺的特点是在流动条件下高效缩合。该方法以其高选择性和环境友好性而著称 (Tortoioli 等,2020).

Pokhodylo 等人的研究 (2020) 描述了一种合成 (1H-1,2,3-三唑-1-基)乙酸衍生物的方法,提出了一种在无金属条件下由现有试剂合成的一锅法方案 (Pokhodylo 等,2020).

药理性质

- Salionov (2015) 的一项研究发现,2-(1,2,4-三唑-3-硫代)乙酸的酯类表现出多种生物活性,包括镇痛、抗精神病、利尿、抗炎和轻度抗菌作用 (Salionov,2015)。

生物活性和应用

Beytur 和 Yuksek (2022) 对 2-(1H-1,2,4-三唑-5-酮-4-基)-苯氧基乙酸的衍生物进行了密度泛函理论和从头算哈特里-福克计算研究,研究了其分子结构、电子跃迁和其他性质,这些性质对于理解其生物活性至关重要 (Beytur & Yuksek,2022).

Gotsulya (2016) 对 2-(5-((茶碱-7'-基)甲基)-4-甲基-4H-1,2,4-三唑-3-硫代)乙酸盐的物理化学性质进行了合成和研究,探讨了它们在医药中的潜在应用 (Gotsulya,2016).

作用机制

Target of Action

It is known that the 1,2,3-triazole ring is a structural fragment that makes compounds attractive for screening for biological activity . It is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets .

Mode of Action

The 1,2,3-triazole ring can form hydrogen bonds, which is crucial for binding with biological targets . This suggests that the compound may interact with its targets through hydrogen bonding, leading to changes in the target’s function.

Biochemical Pathways

They have also been used to create antagonists of monoacylglycerol lipase , agonists and antagonists of sphingosine-1-phosphate receptors , and inhibitors of stearoyl-coenzyme delta-9 . This suggests that 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid may affect similar pathways.

Pharmacokinetics

The 1,2,3-triazole ring is known to be resistant to metabolic degradation , which could potentially impact the compound’s bioavailability.

Result of Action

Compounds with a 1,2,3-triazole ring have shown antifungal , antimicrobial , antiviral , anticancer , and other biological activities. This suggests that 2-(5-methyl-1H-1,2,3-triazol-1-yl)acetic acid may have similar effects.

Action Environment

The synthesis of similar compounds has been achieved under metal-free conditions , suggesting that the presence or absence of certain metals could potentially influence the compound’s action.

未来方向

The introduction of a carboxyl function in the 1,2,3-triazole ring favors the creation of convenient structural blocks for the synthesis of combinatorial libraries . In the future, such an approach would allow the introduction of a much wider range of substituents in the triazole ring of triazolylacetic acids . This could lead to the development of new compounds with potential biological activities.

属性

IUPAC Name |

2-(5-methyltriazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-2-6-7-8(4)3-5(9)10/h2H,3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPKKJOVIOSAOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=NN1CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,5-dimethyl 2,6-bis[2-(dimethylamino)ethyl]-1-methyl-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate dihydrochloride](/img/structure/B6617507.png)

![4-[2-(morpholin-4-yl)ethyl]-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B6617557.png)